molecular formula C10H11ClFN B14755693 1-(3-Chloro-5-fluorophenyl)pyrrolidine

1-(3-Chloro-5-fluorophenyl)pyrrolidine

Cat. No.: B14755693
M. Wt: 199.65 g/mol
InChI Key: KIJCCRQVBYFCSP-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)pyrrolidine (C10H11ClFN) is a chemical compound of interest in medicinal chemistry and drug discovery, serving as a versatile synthetic building block. The pyrrolidine ring is a privileged scaffold in pharmaceutical science, valued for its saturated, three-dimensional structure and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . This specific derivative incorporates a 3-chloro-5-fluorophenyl group, a substitution pattern seen in the development of potent biologically active compounds. Researchers can utilize this chemical in the design and synthesis of novel molecules targeting various biological pathways. While specific biological data for this exact molecule is limited in public sources, the core structure is highly relevant. Pyrrolidine derivatives are prominently featured in the development of T-type calcium channel inhibitors, which are promising therapeutic targets for the treatment of neuropathic pain . Furthermore, the 3-chloro-5-fluorophenyl motif is a key structural element found in potent and selective agonists for targets like the human transient receptor potential cation channel subfamily m member 5 (TRPM5), which is being evaluated as a potential gastrointestinal prokinetic agent . This compound is intended for research applications as a key intermediate or precursor in the exploration of new therapeutic entities. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-(3-chloro-5-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2

InChI Key

KIJCCRQVBYFCSP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-fluorophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-fluoroaniline with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, forming the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro and fluoro substituents to other functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Derivatives with modified substituents.

    Substitution: Compounds with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 1-(3-Chloro-5-fluorophenyl)pyrrolidine, differing in substituent positions, core structures, or biological profiles:

Table 1: Comparison of Structural Analogues
Compound Name Core Structure Substituents Key Properties/Activities Reference
1-(3-Chloro-4-fluorophenyl)pyrrolidine Pyrrolidine 3-Cl, 4-F on phenyl Structural analog; position isomer (HC-6445)
1-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid Pyrrolidine-3-carboxylic acid 2,4-diF on phenyl Anti-inflammatory, antiviral
5-(3-Chloro-5-fluorophenyl)pyridin-2-amine Pyridine 3-Cl,5-F on phenyl Potential kinase inhibition (YB-4386)
4-(3-Chloro-5-fluorophenyl)phenylacetic acid Phenylacetic acid 3-Cl,5-F on phenyl NSAID-like activity (inferred) (YB-4455)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Pyrrolidinone 5-Cl, 2-OH on phenyl Antioxidant, enzyme inhibition

Key Analysis of Differences

Substituent Position Effects
  • Chloro-Fluoro Meta Substitution : The 3-Cl-5-F substitution in the target compound creates distinct electronic effects compared to analogs like 1-(3-Chloro-4-fluorophenyl)pyrrolidine (HC-6445). The meta arrangement may enhance π-π stacking with aromatic residues in target proteins, whereas para-substituted analogs (e.g., 4-F) could alter steric interactions.
  • Hydroxyl vs.
Core Structure Variations
  • Pyrrolidine vs. Pyridine : Pyridine-containing analogs (e.g., YB-4386) introduce aromaticity and basicity, which may enhance binding to metal ions or charged residues in enzymes. Pyrrolidine’s saturated ring offers conformational flexibility, favoring interactions with hydrophobic pockets.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(3-Chloro-5-fluorophenyl)pyrrolidine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use N95 respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure.
  • Ventilation : Conduct experiments in a fume hood to mitigate vapor exposure.
  • Waste Disposal : Segregate waste and consult institutional guidelines for halogenated organic compound disposal. Absorb spills with inert materials (e.g., diatomaceous earth) and avoid release into water systems.
  • Fire Safety : Note the closed-cup flash point (~113°C) and avoid ignition sources. Use CO₂ or dry chemical extinguishers for fires.

Q. How can researchers synthesize this compound with regioselective control?

  • Methodological Answer :

  • Substrate Design : Use halogenated aromatic precursors (e.g., 3-chloro-5-fluorobenzene) and optimize coupling reactions (e.g., Buchwald-Hartwig amination) with palladium catalysts.
  • Reaction Conditions : Control temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to favor pyrrolidine ring formation.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity yields.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and fluoro groups on the phenyl ring) and pyrrolidine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from Cl/F atoms.
  • X-ray Crystallography : Resolve crystal structures to analyze bond angles and steric effects, as demonstrated in related chlorophenyl-pyrazoline derivatives.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and optimize geometries. Focus on steric hindrance from the chloro/fluoro substituents and pyrrolidine ring puckering.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, emphasizing halogen bonding potential.
  • Validation : Cross-reference computational data with experimental kinetic studies (e.g., reaction rate measurements).

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s biological activity?

  • Methodological Answer :

  • Hypothesis Testing : Re-examine assumptions in computational models (e.g., solvent effects, protonation states).
  • Dose-Response Studies : Conduct in vitro assays (e.g., IC₅₀ measurements) across varying concentrations to identify non-linear activity trends.
  • Meta-Analysis : Systematically review literature on structurally analogous compounds (e.g., 3-(chloromethyl)-5-phenylpyridine) to identify confounding variables.

Q. How does the electronic interplay between chloro and fluoro substituents influence SAR in drug discovery applications?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Use Hammett constants (σₚ for Cl: +0.23; F: +0.06) to predict meta/para-directing effects on the phenyl ring.
  • Biological Assays : Compare potency in fluorinated vs. chlorinated analogs against target receptors (e.g., GPCRs).
  • Crystallographic Analysis : Resolve ligand-receptor complexes to assess halogen bonding interactions.

Q. What experimental designs optimize the scalability of this compound synthesis while minimizing byproducts?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for recyclability and efficiency.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically.

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